molecular formula C15H18Cl2N2 B1372895 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride CAS No. 1263378-73-9

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride

Cat. No.: B1372895
CAS No.: 1263378-73-9
M. Wt: 297.2 g/mol
InChI Key: RQTQFDYXJIQNNU-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is a chemical compound with the molecular formula C15H18Cl2N2 and a molecular weight of 297.22 g/mol . It is a derivative of indole, a significant heterocyclic system found in many natural products and pharmaceuticals. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Reduced derivatives of the indole ring.

    Substitution Products: Substituted benzyl and amine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-2,3-dihydro-1H-indol-6-ylamine dihydrochloride is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2,3-dihydroindol-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2.2ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;;/h1-7,10H,8-9,11,16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQFDYXJIQNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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